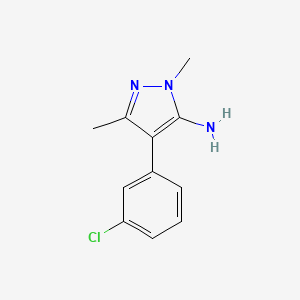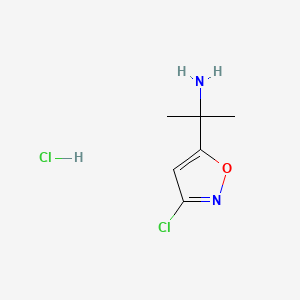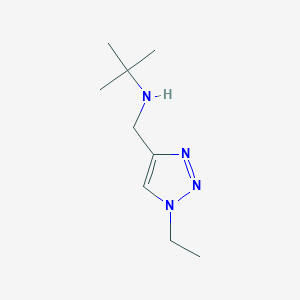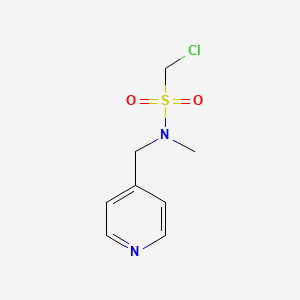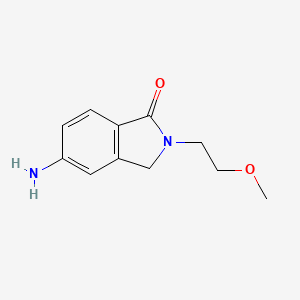
7-Chloro-3-(trifluoromethyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structural isomers of quinolines. The incorporation of fluorine atoms into the isoquinoline structure often enhances the biological activity and unique properties of the compound .
Preparation Methods
The synthesis of 7-Chloro-3-(trifluoromethyl)isoquinoline can be achieved through various methods. One common approach involves the reaction of 2-methylbenzonitrile with trifluoroacetonitrile under basic conditions . Another method includes the use of cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . Industrial production methods often utilize metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which involves the use of boron reagents .
Chemical Reactions Analysis
7-Chloro-3-(trifluoromethyl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the isoquinoline ring.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Cross-Coupling Reactions: The compound can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Chloro-3-(trifluoromethyl)isoquinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Chloro-3-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
7-Chloro-3-(trifluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:
7-Fluoro-4-chloroquinoline: Another fluorinated quinoline with antibacterial activity.
3-(Trifluoromethyl)isoquinoline: A similar compound synthesized via the reaction of 2-methylbenzonitrile with trifluoroacetonitrile.
Fluoroquinolones: A class of compounds with broad-spectrum antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which can be tailored for various applications in research and industry.
Properties
CAS No. |
2137624-23-6 |
|---|---|
Molecular Formula |
C10H5ClF3N |
Molecular Weight |
231.60 g/mol |
IUPAC Name |
7-chloro-3-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H5ClF3N/c11-8-2-1-6-4-9(10(12,13)14)15-5-7(6)3-8/h1-5H |
InChI Key |
GWQGCBXWFBRACS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


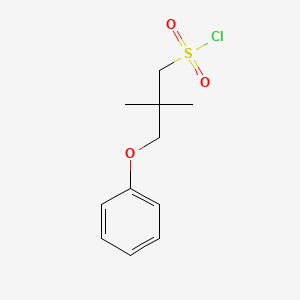
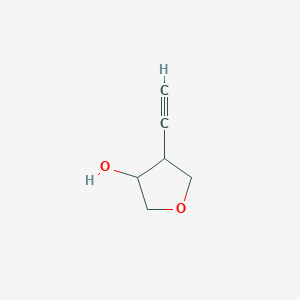
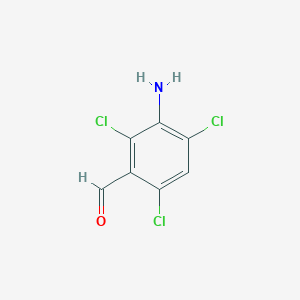
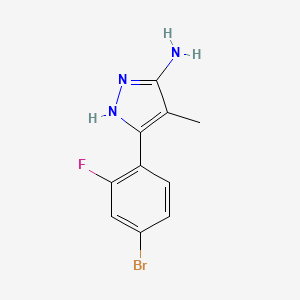
![6-Ethyl-2-methyl-3h,4h-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13632063.png)
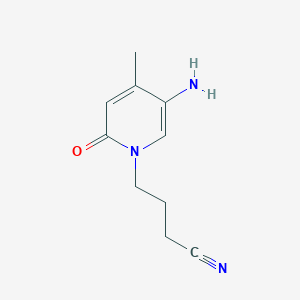
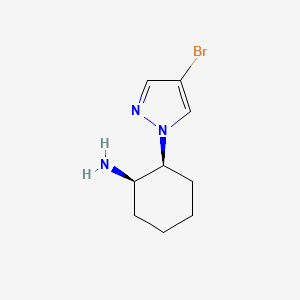
![N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride](/img/structure/B13632069.png)
